molecular formula C6H4BBrF2O2 B1333227 4-Bromo-2,3-difluorophenylboronic acid CAS No. 374790-99-5

4-Bromo-2,3-difluorophenylboronic acid

Cat. No. B1333227
CAS RN: 374790-99-5
M. Wt: 236.81 g/mol
InChI Key: CUTKSWXGYLUSCY-UHFFFAOYSA-N
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Description

“4-Bromo-2,3-difluorophenylboronic acid” is a type of organoboron compound . It is used as a reagent in Suzuki-Miyaura coupling reactions .


Synthesis Analysis

The synthesis of “4-Bromo-2,3-difluorophenylboronic acid” involves cross-coupling reactions . The product has an assay specification of 97.0 - 103.0% .


Molecular Structure Analysis

The molecular formula of “4-Bromo-2,3-difluorophenylboronic acid” is C6H4BBrF2O2 . The molecule has a planar benzene ring with two fluorine atoms and a boronic acid group attached .


Chemical Reactions Analysis

“4-Bromo-2,3-difluorophenylboronic acid” is used in Suzuki-Miyaura cross-coupling reactions . It reacts with aryl and heteroaryl halides to form fluorinated biaryl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2,3-difluorophenylboronic acid” include a density of 1.8±0.1 g/cm3, a boiling point of 312.6±52.0 °C at 760 mmHg, and a molar refractivity of 41.2±0.4 cm3 . It has two hydrogen bond acceptors and two hydrogen bond donors .

Scientific Research Applications

Synthesis and Chemical Applications

4-Bromo-2,3-difluorophenylboronic acid plays a crucial role in the synthesis of various chemical compounds. For instance, it is used in Suzuki cross-coupling reactions, a prominent method in organic synthesis. Ding Yuqiang (2011) demonstrated the synthesis of 2-(2,4-Difluorophenyl)pyridine using a similar compound, 2,4-difluorophenylboronic, in the presence of a palladium catalyst system (Ding Yuqiang, 2011). Additionally, Sutherland and Gallagher (2003) explored the use of a related compound, 5-bromo-2-fluoro-3-pyridylboronic acid, for the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through a second Suzuki reaction (Sutherland & Gallagher, 2003).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, this compound finds application in the development of novel materials. For example, Neilson et al. (2007) utilized a related compound, 4-trifluorovinyloxyphenylboronic acid pinacol ester, in the synthesis of chromophore-containing polymers with high molecular weights, demonstrating its utility in creating materials with specific optical properties (Neilson et al., 2007).

Organic Electronics and Sensory Properties

The compound also has applications in the development of organic electronics and sensors. For instance, Wu et al. (2017) synthesized β-iminoenolates and their difluoroboron complexes, which demonstrated significant gelation abilities and sensory properties towards acids, highlighting the role of halogen atoms in these properties (Wu et al., 2017).

Cross-Coupling Reactions

In addition to its role in Suzuki cross-coupling reactions, 4-Bromo-2,3-difluorophenylboronic acid and related compounds are also used in various other cross-coupling processes. Parry et al. (2002) synthesized functionalized pyridylboronic acids, including 2-Bromo-5-pyridylboronic acid, which underwent palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives (Parry et al., 2002).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2,3-difluorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability in the gastrointestinal tract, and its ability to cross biological membranes.

Result of Action

The action of 4-Bromo-2,3-difluorophenylboronic acid results in the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, including substituted 6-phenylpurine bases and nucleosides . These compounds show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines .

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3-difluorophenylboronic acid are influenced by various environmental factors. The SM coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound can maintain its stability and efficacy under a wide range of environmental conditions.

Safety and Hazards

“4-Bromo-2,3-difluorophenylboronic acid” is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions of “4-Bromo-2,3-difluorophenylboronic acid” research could involve its use in the synthesis of more complex organic compounds. Its use in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent for creating biologically active compounds .

properties

IUPAC Name

(4-bromo-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTKSWXGYLUSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378344
Record name 4-Bromo-2,3-difluorophenylboronic acid
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Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-difluorophenylboronic acid

CAS RN

374790-99-5
Record name [4-Bromo-2,3-difluorophenyl]boronic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-difluorobenzeneboronic acid
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